Serotonin Transporter (SERT) Binding Affinity: (R)-Norfluoxetine vs. (S)-Norfluoxetine
In vitro radioligand binding studies using rat brain tissue demonstrate that (R)-Norfluoxetine exhibits a 20-fold lower affinity for the serotonin transporter (SERT) compared to its (S)-enantiomer. Specifically, while (R)-Norfluoxetine displays a Ki of approximately 13 nM, (S)-Norfluoxetine achieves a Ki of 1.3 nM in [³H]paroxetine binding assays . This quantitative difference is critical for interpreting the in vivo activity of racemic fluoxetine and highlights the necessity of using the pure enantiomer for accurate mechanistic studies [1].
| Evidence Dimension | SERT binding affinity (Ki) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | (S)-Norfluoxetine: 1.3 nM |
| Quantified Difference | 20-fold less potent |
| Conditions | [³H]paroxetine binding to 5-HT uptake sites in rat brain |
Why This Matters
Procuring (R)-Norfluoxetine ensures experiments isolate the low-affinity enantiomer, essential for studies aiming to deconvolute fluoxetine's complex polypharmacology.
- [1] Scordo MG, Spina E, Dahl ML, Gatti G, Perucca E. Influence of CYP2C9, 2C19 and 2D6 genetic polymorphisms on the steady-state plasma concentrations of the enantiomers of fluoxetine and norfluoxetine. Basic Clin Pharmacol Toxicol. 2005 Nov;97(5):296-301. View Source
